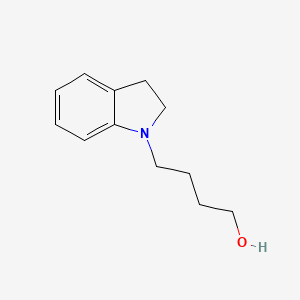

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol

Description

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-6,14H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOSRHKMRSJUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol is a compound with notable biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₇NO and is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves the reductive amination of appropriate precursors. The process may include the use of various catalysts and solvents to optimize yield and purity. Research indicates that the compound can be synthesized through a series of steps involving indole derivatives and butanol intermediates .

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 5.64 to 77.38 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, reducing the release of inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential role in managing inflammatory diseases.

Neuroprotective Activity

Research indicates that compounds with similar structures to this compound may interact with cannabinoid receptors, particularly CB2R, which are implicated in neuroinflammation and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of indole were tested for their antibacterial properties. The results indicated that modifications to the indole structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Potential

A study focused on the anti-inflammatory effects of indole derivatives revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating conditions like arthritis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

In contrast, this compound lacks such extended conjugation, likely reducing its DNA-binding capacity.

Safety and Reactivity: Both this compound and 2,4-Di(1H-indol-3-yl)-1-butanol exhibit skin and eye irritation, but the latter’s dual indole substituents may increase its photochemical sensitivity, as seen in other indole derivatives under UV light . The propargyl linker in compound 3e introduces alkyne reactivity, which could lead to instability under acidic or oxidative conditions, whereas the saturated butanol chain in the target compound offers greater stability .

Key Observations :

- Compound 3e achieves a high yield (80%) via Sonogashira coupling, suggesting that alkyne-based syntheses are efficient for indole derivatives .

- The use of p-TSA in synthesizing dimeric indole compounds demonstrates its utility in facilitating electrophilic substitutions, a strategy that could be extrapolated to the target compound’s synthesis .

Stability and Degradation

- This compound is expected to exhibit moderate stability under ambient conditions, though indole derivatives are generally sensitive to UV light and strong oxidizers .

- In contrast, indapamide derivatives with similar dihydroindole moieties degrade under basic conditions, producing byproducts like 4-chloro-3-sulfamoylbenzamide . This highlights the importance of pH control during the target compound’s storage and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol, and what catalysts improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving indole derivatives and butanol precursors. For example, demonstrates the use of p-toluenesulfonic acid (p-TSA) as a catalyst for efficient synthesis of structurally related di-indolyl compounds, achieving yields >85% under mild conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the indole NH proton (~10-12 ppm), butanol hydroxyl group (~1-5 ppm), and dihydroindole ring protons (6.5-7.5 ppm). Compare chemical shifts with structurally similar compounds in and .

- HRMS : High-resolution mass spectrometry (ESI or EI mode) to verify molecular ion peaks and fragmentation patterns.

- IR : Identify characteristic functional groups (e.g., O-H stretch at ~3200-3600 cm, indole N-H at ~3400 cm) .

Q. What safety precautions are advised when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols (per SDS guidelines in and ) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in a cool, dry place (<25°C) under nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound's diastereomers?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- NOESY/ROESY : Nuclear Overhauser effect spectroscopy can differentiate diastereomers by analyzing spatial proximity of protons (e.g., indole and butanol groups) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to assign stereochemistry .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

- Methodology :

- Target Identification : Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding to indole-recognizing receptors (e.g., serotonin receptors, as suggested in ) .

- Cellular Assays : Use HEK-293 cells transfected with candidate GPCRs to measure cAMP or calcium flux changes.

- Kinetic Studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (K) and thermodynamics .

Q. How does the stereochemistry of the butanol chain influence its reactivity and biological activity?

- Methodology :

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral Lewis acids) to produce enantiopure forms. ’s p-TSA method may be adapted for stereocontrol .

- SAR Studies : Compare EC values of enantiomers in bioassays (e.g., antimicrobial activity, as in ).

- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with intermolecular interactions (e.g., hydrogen bonding in the active site) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1-10) using UV-Vis spectroscopy (λ ~280 nm for indole).

- Thermodynamic Analysis : Measure solubility via gravimetric methods at varying temperatures (10–40°C) to generate van’t Hoff plots.

- Literature Cross-Validation : Compare results with SDS from and , noting solvent purity and temperature variations .

Experimental Design Considerations

Q. What in vitro models are suitable for preliminary toxicity profiling?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.